5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide
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Overview
Description
5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide is a chemical compound with a complex structure that includes a chloro group, a cyano group, and methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. The process may include:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amino groups.
Chlorination: Introduction of the chloro group.
Cyanation: Addition of the cyano group.
Methoxylation: Introduction of methoxy groups.
Amidation: Formation of the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of cyano groups to amines.
Substitution: Replacement of chloro groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines.
Scientific Research Applications
5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Influence on cellular pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide include:
- N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide
- 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-benzamide
- 5-Chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-methoxybenzamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both chloro and cyano groups, along with methoxy and hydroxyl groups, allows for a diverse range of chemical reactions and interactions with biological targets.
Properties
CAS No. |
634186-11-1 |
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Molecular Formula |
C16H13ClN2O4 |
Molecular Weight |
332.74 g/mol |
IUPAC Name |
5-chloro-N-(2-cyano-4,5-dimethoxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C16H13ClN2O4/c1-22-14-5-9(8-18)12(7-15(14)23-2)19-16(21)11-6-10(17)3-4-13(11)20/h3-7,20H,1-2H3,(H,19,21) |
InChI Key |
AIHGXPKGNHATFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=O)C2=C(C=CC(=C2)Cl)O)OC |
Origin of Product |
United States |
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